O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Overview
Description
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) is an O-substituted hydroxylamine . It has been reported to improve the process of detecting single strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis .
Synthesis Analysis
OTX may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . It can also be synthesized from 3,4-Dihydro-2H-pyran .Molecular Structure Analysis
The molecular formula of OTX is C5H11NO2 and its molecular weight is 117.15 . The InChI key is NLXXVSKHVGDQAT-UHFFFAOYSA-N .Chemical Reactions Analysis
OTX has been used as an oxidation reagent in the synthesis of a marine alkaloid . This alkaloid shows significant inhibitory activity against mycothiol S-conjugate amidase .Physical And Chemical Properties Analysis
OTX is a low melting solid with a melting point of 34-37 °C (lit.) and a boiling point of 81 °C/20 mmHg (lit.) . It has a density of 1.1274 (rough estimate) and a refractive index of 1.4206 (estimate) . The flash point is 82 °C (180 °F) .Scientific Research Applications
Detection of Single Strand Breaks in DNA
- Scientific Field : Molecular Biology
- Summary of Application : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) has been used in conjunction with alkaline gel electrophoresis to improve the process of detecting single strand breaks (SSBs) in DNA .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the coupling of OTX with alkaline gel electrophoresis .
- Results or Outcomes : The use of OTX improves the detection process of SSBs in DNA, although the source does not provide quantitative data or statistical analyses .
Synthesis of Potential Histone Deacetylase (HDAC) Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of Application : OTX may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of OTX in the synthesis process .
- Results or Outcomes : The synthesis leads to potential HDAC inhibitors, although the source does not provide quantitative data or statistical analyses .
Treatment of Fibrotic and Inflammatory Diseases
- Scientific Field : Pharmacology
- Summary of Application : OTX can be used to treat fibrotic and inflammatory diseases .
- Methods of Application : The specific experimental procedures are not detailed in the source, but it involves the use of OTX in treatment protocols .
- Results or Outcomes : The use of OTX in treatment protocols can help manage fibrotic and inflammatory diseases, although the source does not provide quantitative data or statistical analyses .
Safety And Hazards
OTX is classified as a skin irritant, eye irritant, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, wearing protective gloves/clothing/eye protection/face protection, and rinsing eyes cautiously with water for several minutes in case of contact .
properties
IUPAC Name |
O-(oxan-2-yl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-8-5-3-1-2-4-7-5/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXXVSKHVGDQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408719 | |
Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |
CAS RN |
6723-30-4 | |
Record name | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(Tetrahydropyran-2-yl)hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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